molecular formula C₃₃H₄₄F₆N₈O₈S B612556 Phe-Met-Arg-Phe amide trifluoroacetate CAS No. 159237-99-7

Phe-Met-Arg-Phe amide trifluoroacetate

Cat. No. B612556
CAS RN: 159237-99-7
M. Wt: 826.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-Met-Arg-Phe amide trifluoroacetate is a neuropeptide that activates K+ current, with an ED50 of 23 nM in the peptidergic caudodorsal neurons . It is used for research purposes only .


Molecular Structure Analysis

The molecular formula of Phe-Met-Arg-Phe amide trifluoroacetate is C33H44F6N8O8S, and its molecular weight is 826.81 . The specific molecular structure analysis is not available from the search results.

Scientific Research Applications

Neuronal Systems and Neurotransmission

Phe-Met-Arg-Phe amide trifluoroacetate (FMRFamide) has been identified in various neuronal systems within the rat brain and pituitary. Studies using immunohistofluorescence with antibodies to FMRFamide revealed its widespread presence in the brain, spinal cord, and posterior pituitary. Notably, FMRFamide immunoreactive neurons differ from neurons labeled by antibodies to Met-enkephalin or the Met-enkephalin precursor (Weber, Evans, Samuelsson, & Barchas, 1981).

Cardioexcitatory Properties

FMRFamide was originally identified as a cardioexcitatory substance in mollusks. Research has shown that it exerts a cardioexcitatory effect at very low concentrations when tested on molluscan muscle, indicating its potent biological activity in cardiovascular regulation (Price & Greenberg, 1977).

Role in Pain Modulation

FMRFamide and related neuropeptides have been found to modulate pain by potentiating H+-gated currents in cultured sensory neurons and specific ion channels. This suggests that FMRFamide can integrate multiple extracellular signals to modify sensory perception, particularly in conditions like inflammation and ischemia (Askwith, Cheng, Ikuma, Benson, Price, & Welsh, 2000).

Molecular Genetics and Evolution

A study on Aplysia, a sea slug, revealed that the FMRFamide gene encodes sequences related to mammalian brain peptides, suggesting a common ancestral gene for various neuropeptides. This insight highlights the evolutionary significance of FMRFamide in the broader context of neurobiology (Taussig & Scheller, 1986).

Imaging and Diagnostic Applications

In the field of imaging, FMRFamide analogs have been explored for their potential in magnetic resonance imaging (MRI) to measure extracellular pH, which is crucial in cancer diagnoses and assessing therapeutic effects of pH-dependent therapies (Liu, Li, Sheth, & Pagel, 2012).

Mechanism of Action

In the molluscan central nervous system, Phe-Met-Arg-Phe amide (FMRFa) acts on K+ channels in sensory, motor-, and neuroendocrine neurons . It activates a novel K+ current that is characterized by a combined voltage- and receptor-dependent gating mechanism, with both factors being necessary for opening of the channels . It also significantly inhibits glucose-stimulated insulin release and somatostatin release from the isolated perfused pancreas .

Safety and Hazards

Phe-Met-Arg-Phe amide trifluoroacetate is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is for research use only and not for human or veterinary use .

Relevant Papers One relevant paper is titled “Structure and mechanism of a neuropeptide-activated channel in the ENaC/DEG superfamily” and was published in Nature Chemical Biology . The paper reports on the high-resolution cryo-electron microscopy structure of a neuropeptide-activated ion channel in its apo state and when bound to the neuropeptide FMRFamide . This provides a scientific basis for understanding the molecular mechanism of ligand-specific recognition and possible gating mechanism .

properties

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O4S.2C2HF3O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;2*3-2(4,5)1(6)7/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);2*(H,6,7)/t21-,22-,23-,24-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVODPBULIXCTET-PAHQJZCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44F6N8O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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